

Authored for Drug Development Professionals by Gemini, Senior Application Scientist

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Compound of Interest

Compound Name: *Ethyl Amino(2-chlorophenyl)acetate*

CAS No.: 500772-75-8

Cat. No.: B3142264

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This guide provides a comprehensive technical overview of **Ethyl amino(2-chlorophenyl)acetate**, a critical starting material and key intermediate in modern pharmaceutical synthesis. We will delve into its physicochemical properties, robust synthesis protocols, analytical characterization, and its pivotal role in the manufacturing of life-saving cardiovascular drugs. The methodologies described herein are designed to be self-validating, reflecting best practices in chemical process development and quality control.

Core Compound Profile and Physicochemical Properties

Ethyl amino(2-chlorophenyl)acetate is an alpha-amino acid ester. Its structure, featuring a stereocenter at the alpha-carbon, makes it a valuable chiral building block. The presence of the 2-chlorophenyl group is a key structural motif for its primary application as a precursor to the antiplatelet agent, Clopidogrel.^{[1][2]}

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |
|-------------------|---|----------------------------|
| CAS Number | 500772-75-8 | [3][4] |
| Molecular Formula | C ₁₀ H ₁₂ ClNO ₂ | [5] |
| Molecular Weight | 213.66 g/mol | [4][5] |
| IUPAC Name | ethyl 2-amino-2-(2-chlorophenyl)acetate | [3] |
| InChI Key | OGWSHNSYESVWSC-UHFFFAOYSA-N | [3][4] |
| Appearance | Expected to be an off-white to pale yellow solid or oil | General chemical knowledge |
| Purity (Typical) | ≥98% | [6][7] |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents | [8] |
| Storage | Sealed in a dry, cool (2-8°C) environment | [6][7] |

Synthesis Pathway: Esterification of 2-Chlorophenylglycine

The most direct and industrially scalable synthesis of **Ethyl amino(2-chlorophenyl)acetate** involves the Fischer esterification of its parent amino acid, (2-chlorophenyl)glycine. This acid-catalyzed reaction is a cornerstone of organic synthesis, chosen for its high atom economy and the use of relatively inexpensive and low-toxicity reagents (ethanol).

The choice of an acid catalyst is critical. While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective, the use of thionyl chloride (SOCl₂) in the alcohol solvent is often preferred. This is because the in-situ generation of HCl from SOCl₂ and ethanol drives the reaction to completion by Le Châtelier's principle, as the byproducts (SO₂ and HCl gas) are volatile. This method avoids the addition of water, which could promote the reverse hydrolysis reaction, thereby ensuring a high yield.

Experimental Protocol: Synthesis

Objective: To synthesize **Ethyl amino(2-chlorophenyl)acetate** via Fischer esterification.

Materials:

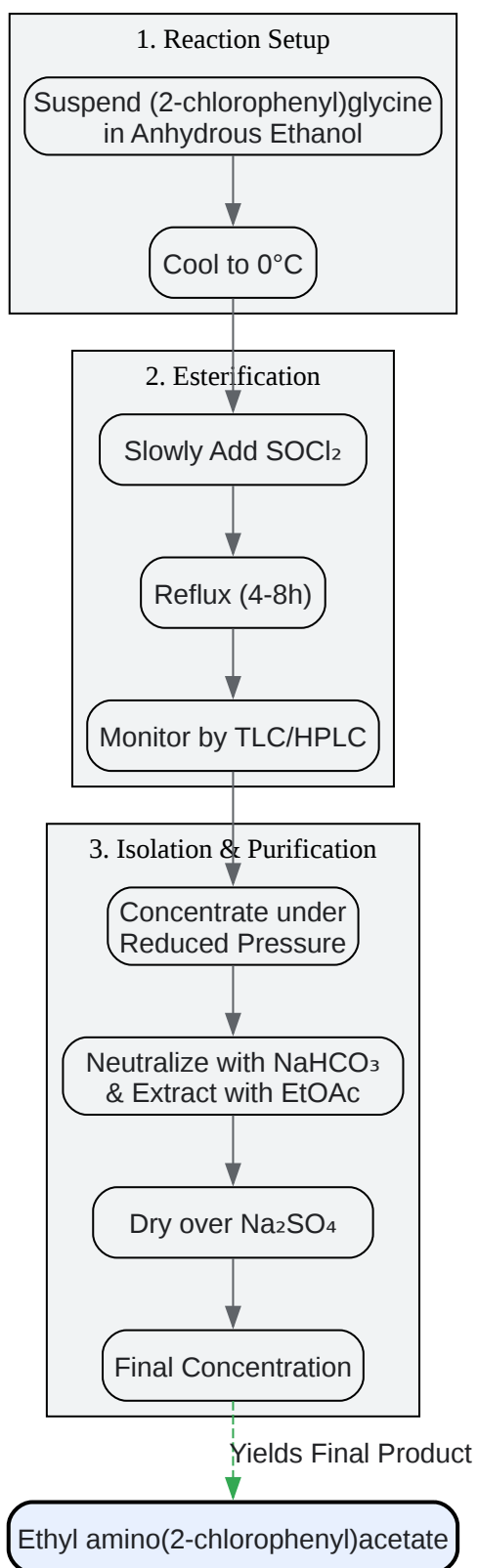
- (2-chlorophenyl)glycine
- Anhydrous Ethanol (EtOH)
- Thionyl Chloride (SOCl₂)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, condenser, magnetic stirrer, addition funnel, separatory funnel

Procedure:

- **Reaction Setup:** Under an inert atmosphere (Nitrogen or Argon), suspend (2-chlorophenyl)glycine (1.0 eq) in anhydrous ethanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a condenser. Cool the suspension to 0°C using an ice bath.
- **Reagent Addition:** Slowly add thionyl chloride (1.1-1.2 eq) to the stirred suspension via an addition funnel over 30-60 minutes. Causality Note: This slow addition is crucial to control the exothermic reaction and prevent side product formation.
- **Reaction:** After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting amino acid is fully consumed (typically 4-8 hours).
- **Work-up:** Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

- Neutralization: Dissolve the resulting residue in ethyl acetate. Carefully add saturated NaHCO_3 solution to neutralize any remaining acid until effervescence ceases and the aqueous layer is basic (pH ~8). Trustworthiness Note: This step is critical to remove the acid catalyst and facilitate the extraction of the free-base ester into the organic layer.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
- Drying and Isolation: Dry the combined organic phase over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude **Ethyl amino(2-chlorophenyl)acetate**. The product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Fischer esterification workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

A multi-faceted analytical approach is essential to confirm the identity, purity, and quality of the synthesized **Ethyl amino(2-chlorophenyl)acetate**.^[9] A combination of chromatography and spectroscopy provides unambiguous structural confirmation and accurate quantification of impurities.^[9]^[10]

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates due to its high sensitivity and quantitative accuracy. A reversed-phase method is ideal for this moderately polar compound.

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |
|------------------|---|--|
| Column | C18, 150 mm x 4.6 mm, 5 μ m | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% TFA | Balances retention and elution. TFA improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns, ensuring good efficiency. |
| Injection Volume | 10 μ L | A small volume prevents column overloading. |
| Column Temp. | 30 $^{\circ}$ C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The chlorophenyl group provides strong UV absorbance at this wavelength. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |

Procedure:

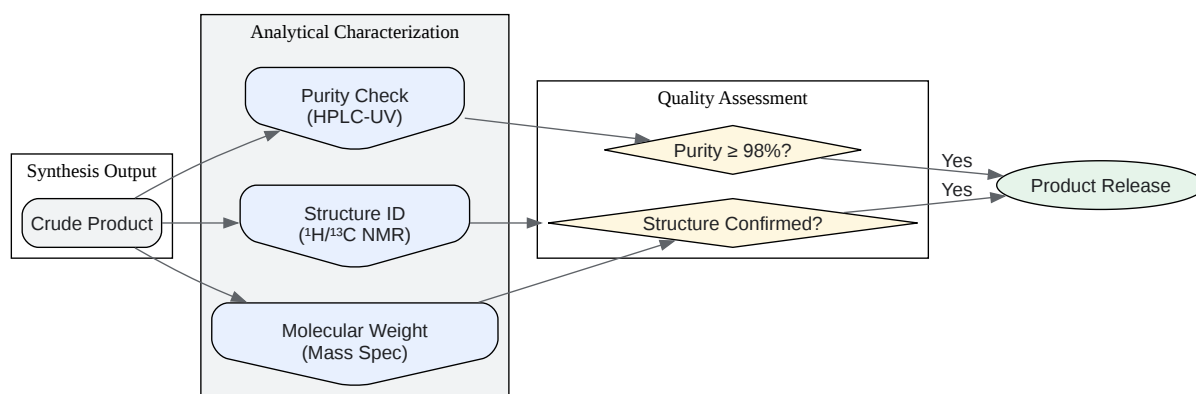
- **Standard Preparation:** Prepare a stock solution of a reference standard at ~1 mg/mL in methanol. Serially dilute with the mobile phase to create calibration standards (e.g., 1-100 μ g/mL).[\[10\]](#)
- **Sample Preparation:** Accurately weigh and dissolve the synthesized product in the mobile phase to a final concentration of ~1 mg/mL.[\[10\]](#)
- **Analysis:** Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

- **Data Processing:** Determine the retention time of the main peak. Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at 254 nm.

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry

- **¹H NMR Spectroscopy:** Provides information on the proton environment. Expected signals would include a triplet and a quartet for the ethyl group, aromatic protons in the 7.0-7.5 ppm region, a singlet for the alpha-proton, and a broad singlet for the amine (NH₂) protons.^[11]
- **¹³C NMR Spectroscopy:** Confirms the carbon skeleton, including signals for the ester carbonyl, aromatic carbons, and aliphatic carbons of the ethyl group.
- **Mass Spectrometry (MS):** Confirms the molecular weight. Using electrospray ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 214.06, corresponding to the protonated molecule. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) would result in a characteristic M+2 peak at m/z 216.06.

Analytical Workflow Diagram



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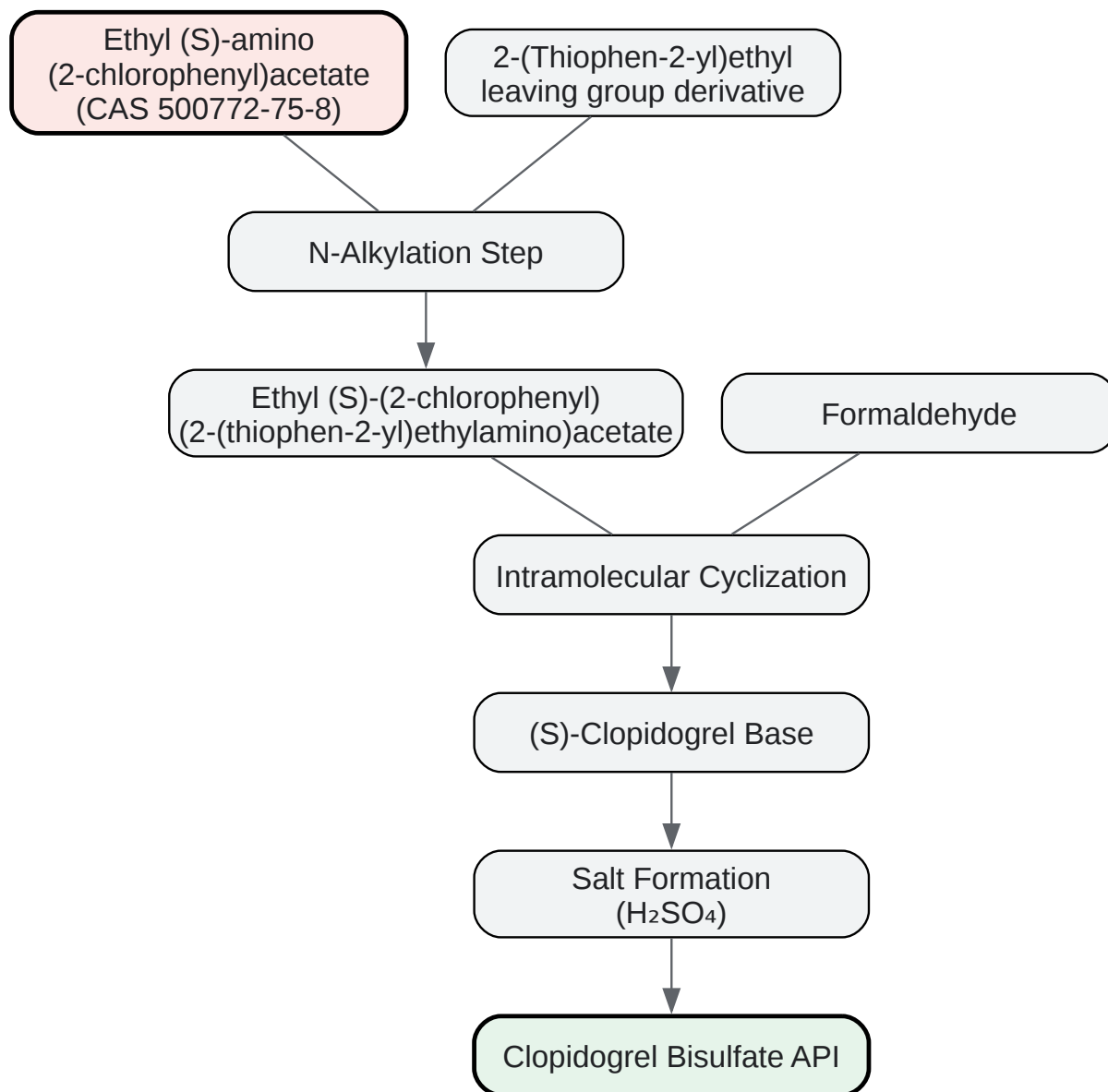
Caption: A typical workflow for the analytical validation of the synthesized intermediate.

Application in the Synthesis of Clopidogrel

The primary and most critical application of **Ethyl amino(2-chlorophenyl)acetate** is as a key intermediate in the synthesis of the S-(+)-enantiomer of Clopidogrel.[2][12] Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease and other cardiovascular conditions.[2]

The synthesis proceeds via N-alkylation of the amino group on **Ethyl amino(2-chlorophenyl)acetate** with a suitable 2-(thiophen-2-yl)ethyl derivative, followed by an intramolecular cyclization with formaldehyde to form the thienopyridine ring system of Clopidogrel.[2][13] The stereochemistry of the final drug is dictated by the stereocenter in the starting amino ester, making the chiral purity of this intermediate paramount for the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[8]

Role in Clopidogrel Synthesis Pathway



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